3-Methylsalicylic acid
Overview
Description
Hydroxytoluic acid, also known as 2-hydroxy-3-methylbenzoic acid, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is also referred to as cresotinic acid or homosalicylic acid .
Scientific Research Applications
Hydroxytoluic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Hydroxytoluic acid derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH) . It is a derivative of salicylic acid and acts on human plasma by activating the fibrinolytic system, exhibiting significant fibrinolytic activity . Its functional groups include a carboxylic acid and a phenol group .
Mode of Action
It is known to interact with its targets in the human plasma, activating the fibrinolytic system . This activation leads to the breakdown of fibrin, a protein involved in blood clotting, thus exhibiting fibrinolytic activity .
Biochemical Pathways
Salicylic acid (SA) and its derivatives, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . In plants, SA plays a crucial role in regulating various biochemical and physiological processes . It stimulates the expression and activity of pathogenesis-related proteins, conferring resistance to pathogens .
Pharmacokinetics
It is known that salicylates, including methyl salicylate, are excreted by the kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%) . The plasma half-life for salicylate is 2 to 3 hours at low doses and about 12 hours at usual anti-inflammatory doses .
Result of Action
The primary result of the action of this compound is its fibrinolytic activity . By activating the fibrinolytic system in human plasma, it contributes to the breakdown of fibrin, a protein involved in blood clotting . This can help prevent or treat conditions related to blood clotting.
Safety and Hazards
Future Directions
Salicylic acid and methyl salicylate, which are closely related to 3-Methylsalicylic acid, are widely used for their keratolytic and anti-inflammatory actions, respectively. The current research focuses on both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
Relevant Papers The paper “Topical delivery of salicylates” provides a comprehensive review of the use of salicylates, including this compound, in topical applications . Another paper discusses a new 1:1 co-crystal of sulfamethazine and this compound .
Biochemical Analysis
Biochemical Properties
3-Methylsalicylic acid is a salicylic acid derivative compound with marked fibrinolytic activity in human plasma by activating its fibrinolytic system . Its functional groups include a carboxylic acid and a phenol group .
Cellular Effects
It is known that salicylic acid, a closely related compound, plays a role in the induction of resistance in plants, particularly in response to biotic stress .
Molecular Mechanism
It is known that salicylic acid, a closely related compound, functions by being metabolized to the plant hormone salicylic acid .
Metabolic Pathways
This compound and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxytoluic acid can be synthesized through various methods. One common approach involves the reaction of acetophenols with iodine and pyridine, leading to the formation of hydroxybenzoic acids . Another method includes the hydrolysis of nitriles and the carboxylation of organometallic intermediates .
Industrial Production Methods: In industrial settings, hydroxytoluic acid is often produced through the carbonylation of toluene derivatives. This process involves the reaction of toluene with carbon monoxide in the presence of a catalyst, typically a transition metal complex, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: Hydroxytoluic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxybenzyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxybenzyl alcohols
Substitution: Various substituted benzoic acids
Comparison with Similar Compounds
- Salicylic acid
- Methylsalicylic acid
- Homosalicylic acid
Hydroxytoluic acid stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXTWFYRGOBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9038686 | |
Record name | 2-Hydroxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
Record name | Benzoic acid, 2-hydroxy-3-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylsalicylic acid | |
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Record name | 3-Cresotinic acid | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.0000514 [mmHg] | |
Record name | 3-Methylsalicylic acid | |
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CAS No. |
83-40-9 | |
Record name | 3-Methylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxytoluic acid [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083409 | |
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Record name | Hydroxytoluic acid | |
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Record name | 3-Methylsalicylic acid | |
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Record name | 3-Methylsalicylic acid | |
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Record name | Benzoic acid, 2-hydroxy-3-methyl- | |
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Record name | 2-Hydroxy-3-methylbenzoic acid | |
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Record name | Hydroxytoluic acid | |
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Record name | HYDROXYTOLUIC ACID | |
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Record name | 3-Cresotinic acid | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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